molecular formula C17H19NO3 B495621 N-benzyl-4-(2-methoxyethoxy)benzamide

N-benzyl-4-(2-methoxyethoxy)benzamide

Cat. No.: B495621
M. Wt: 285.34g/mol
InChI Key: BTUPCMXAQJPJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a 2-methoxyethoxy substituent at the para position of the benzamide aromatic ring. This structural motif is designed to enhance solubility and bioavailability compared to simpler benzamides, as the ether-linked methoxyethoxy group improves hydrophilicity while maintaining membrane permeability .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

N-benzyl-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C17H19NO3/c1-20-11-12-21-16-9-7-15(8-10-16)17(19)18-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

BTUPCMXAQJPJLF-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Target Activity/Property Reference
N-Benzyl-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy), N-benzyl InhA (Mycobacterium tuberculosis) Predicted IC₅₀ via QSAR models (R² = 0.97)
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide 4-(2-methoxyethoxy), N-(5-amino-2-methoxyphenyl) Not specified Intermediate for drug development
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide 2-(2-methoxyethoxy), N-(4-amino-2-methylphenyl) Not specified Improved solubility
BHMB (N-benzyl-4-((heteroaryl)methyl)benzamide) 4-(heteroaryl methyl), N-benzyl InhA (Mycobacterium tuberculosis) IC₅₀ range: 0.1–10 µM (experimental)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide 2-acylamino, 3-carboxyphenyl PCAF HAT enzyme 79% inhibition at 100 µM
4-Methoxy-N-phenylbenzamide derivatives 4-methoxy, N-phenyl Tubulin polymerization High binding affinity (e.g., compound 16b)

Pharmacokinetic and Physicochemical Properties

  • Solubility and Absorption : The 2-methoxyethoxy group enhances aqueous solubility compared to methyl or halogen substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide in ). This aligns with QSAR predictions for improved human oral absorption in BHMB analogs .
  • Lipophilicity: The compound’s logP is likely lower than that of long-chain acylated benzamides (e.g., 2-hexadecanoylamino derivatives in ), balancing membrane permeability and metabolic stability .

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